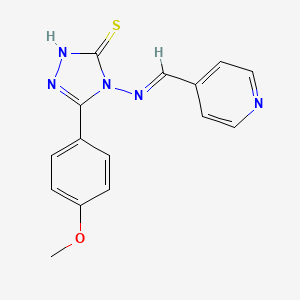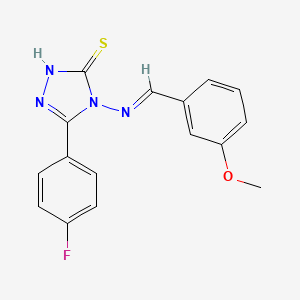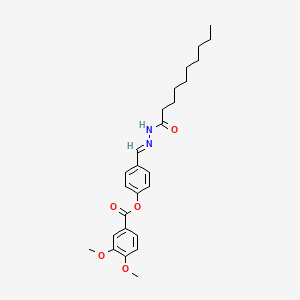
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions:
Condensation reactions: The final step often involves the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or chlorobenzyl groups.
Reduction: Reduction reactions can occur at the carbonyl or imine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Antimicrobial agents: Pyrazole derivatives have shown potential as antibacterial and antifungal agents.
Anti-inflammatory drugs: Some compounds in this class exhibit anti-inflammatory properties.
Cancer research: Certain pyrazole derivatives are being studied for their anticancer activities.
Industry
Agriculture: These compounds can be used in the development of pesticides and herbicides.
Pharmaceuticals: They are key intermediates in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate .
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide: .
Uniqueness
The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern and the presence of both chlorobenzyl and methoxybenzylidene groups, which may confer unique biological activities and chemical reactivity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Numéro CAS |
634897-36-2 |
|---|---|
Formule moléculaire |
C25H21ClN4O3 |
Poids moléculaire |
460.9 g/mol |
Nom IUPAC |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-24-9-5-3-6-18(24)15-27-30-25(31)23-14-22(28-29-23)17-10-12-20(13-11-17)33-16-19-7-2-4-8-21(19)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
Clé InChI |
BNVAKVNFRFHUOV-JFLMPSFJSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024553.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12024565.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12024576.png)
![5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024579.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12024584.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)
![4-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024631.png)



